molecular formula C11H8N4S B13703791 2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole

2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole

Cat. No.: B13703791
M. Wt: 228.28 g/mol
InChI Key: KKZPSTWRCVXRCH-UHFFFAOYSA-N
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Description

2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-quinolinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole
  • 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole
  • 2-Amino-5-(7-quinolyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole is unique due to its specific quinoline substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

5-quinolin-5-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H,(H2,12,15)

InChI Key

KKZPSTWRCVXRCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)N

Origin of Product

United States

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